Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
CAS No.: 347185-70-0
Cat. No.: VC16546523
Molecular Formula: C11H20N4O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347185-70-0 |
|---|---|
| Molecular Formula | C11H20N4O2 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate |
| Standard InChI | InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-5-4-8(6-9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1 |
| Standard InChI Key | PTMNEPYVVSTIQT-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN=[N+]=[N-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)CN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, tert-butyl -[(1,3)-3-(azidomethyl)cyclopentyl]carbamate, reflects its stereochemistry and functional groups. Its structure includes:
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A cyclopentane ring with (1,3) stereochemistry.
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An azidomethyl (-CHN) substituent at the 3-position.
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A tert-butyl carbamate (Boc) protecting group at the 1-position.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 347185-70-0 | |
| Molecular Formula | ||
| Molecular Weight | 240.30 g/mol | |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC@@HCN=[N+]=[N-] | |
| InChIKey | PTMNEPYVVSTIQT-DTWKUNHWSA-N |
Stereochemical Considerations
The (1,3) configuration is critical for its interactions in asymmetric synthesis. The cyclopentyl ring’s conformation influences steric and electronic effects, which are pivotal in determining reactivity and binding affinity in drug candidates .
Synthesis and Manufacturing
General Carbamate Synthesis
Carbamates are typically synthesized via reactions between amines and alkoxycarbonylation agents such as di(2-pyridyl) carbonate (DPC) or carbamoylimidazolium salts. The Boc group is introduced to protect amines during multi-step syntheses.
Specific Synthesis Route
A patented method (WO2005/75426) outlines the synthesis of this compound in two steps:
Step 1: Azide Formation
The precursor, (1,3)-3--Boc-aminocyclopentylmethyl azide (CAS 347185-70-0), is prepared from the corresponding amine via azide substitution.
Step 2: Catalytic Hydrogenation
The azide intermediate is reduced using 5% palladium on activated carbon () in methanol under hydrogen gas to yield the amine derivative (CAS 347185-71-1) with 100% efficiency .
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Sodium azide, DMF, 80°C | 347185-70-0 | 85% | |
| 2 | , 5% Pd/C, MeOH | 347185-71-1 (amine) | 100% |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s azide group enables participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages. This is invaluable for conjugating drug molecules or modifying biomolecules.
Medicinal Chemistry
The Boc-protected amine and rigid cyclopentyl scaffold make it a versatile building block for:
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Peptide Mimetics: Conformationally restricted peptides targeting GPCRs.
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Kinase Inhibitors: The azide moiety facilitates late-stage functionalization of lead compounds .
Physical and Chemical Properties
Stability and Reactivity
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